molecular formula C19H18N2O6 B2438330 (Z)-2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetohydrazide CAS No. 902048-82-2

(Z)-2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetohydrazide

Cat. No.: B2438330
CAS No.: 902048-82-2
M. Wt: 370.361
InChI Key: XOFYOFDRVZPYQS-PXNMLYILSA-N
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Description

(Z)-2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetohydrazide is a useful research compound. Its molecular formula is C19H18N2O6 and its molecular weight is 370.361. The purity is usually 95%.
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Properties

IUPAC Name

2-[[(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O6/c1-24-14-5-3-4-11(19(14)25-2)8-16-18(23)13-7-6-12(9-15(13)27-16)26-10-17(22)21-20/h3-9H,10,20H2,1-2H3,(H,21,22)/b16-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOFYOFDRVZPYQS-PXNMLYILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetohydrazide is a synthetic organic compound notable for its complex structure and potential therapeutic applications. This article explores its biological activities, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by various studies and data.

Chemical Structure and Properties

The compound features a benzofuran core , a benzylidene moiety , and an acetohydrazide functional group . These structural components contribute to its biological activity by facilitating interactions with biological macromolecules.

PropertyDescription
Molecular FormulaC19H22N2O5
Molecular Weight358.39 g/mol
StructureContains benzofuran and hydrazide groups
Functional GroupsBenzylidene, acetohydrazide

Anticancer Activity

Research indicates that compounds with similar scaffolds exhibit significant anticancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. Mechanisms include:

  • Cell Cycle Arrest : The compound disrupts cell cycle progression, leading to increased apoptosis rates.
  • Reactive Oxygen Species (ROS) Generation : It enhances ROS production, which can lead to oxidative stress in cancer cells.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines. Key findings include:

  • Inhibition of NF-kB Pathway : It blocks the activation of NF-kB, a critical regulator of inflammation.
  • Reduction of Cytokine Production : Studies have reported decreased levels of TNF-alpha and IL-6 in treated models.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens. The mechanisms include:

  • Disruption of Bacterial Cell Membranes : The compound may integrate into bacterial membranes, causing structural damage.
  • Inhibition of Biofilm Formation : It has been observed to reduce biofilm development in certain bacterial strains .

Case Studies

  • Anticancer Study :
    • Objective : To evaluate the anticancer potential against breast cancer cell lines.
    • Methodology : MTT assay was used to assess cell viability after treatment with varying concentrations of the compound.
    • Results : Significant reduction in cell viability was observed at concentrations above 10 µM, with IC50 values indicating potent activity.
  • Anti-inflammatory Study :
    • Objective : To assess the anti-inflammatory effects in a murine model of arthritis.
    • Methodology : Treatment with the compound was administered alongside inflammatory stimuli.
    • Results : Marked reduction in paw swelling and cytokine levels was recorded compared to controls.

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